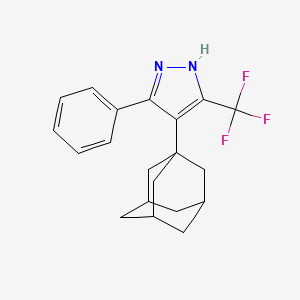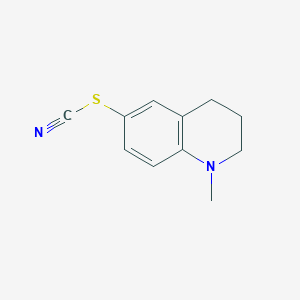![molecular formula C31H30N2O2S2 B11506019 2,2'-[methanediylbis(benzene-4,1-diylmethanediylsulfanediyl)]bis(N-phenylacetamide)](/img/structure/B11506019.png)
2,2'-[methanediylbis(benzene-4,1-diylmethanediylsulfanediyl)]bis(N-phenylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PHENYL-2-{[(4-{[4-({[(PHENYLCARBAMOYL)METHYL]SULFANYL}METHYL)PHENYL]METHYL}PHENYL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its intricate structure, which includes multiple phenyl groups and sulfur-containing linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-2-{[(4-{[4-({[(PHENYLCARBAMOYL)METHYL]SULFANYL}METHYL)PHENYL]METHYL}PHENYL)METHYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Condensation Reactions: These reactions involve the combination of two or more molecules with the elimination of a small molecule, such as water or methanol.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to changes in the oxidation state of the reactants.
Industrial Production Methods
Industrial production of N-PHENYL-2-{[(4-{[4-({[(PHENYLCARBAMOYL)METHYL]SULFANYL}METHYL)PHENYL]METHYL}PHENYL)METHYL]SULFANYL}ACETAMIDE involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-2-{[(4-{[4-({[(PHENYLCARBAMOYL)METHYL]SULFANYL}METHYL)PHENYL]METHYL}PHENYL)METHYL]SULFANYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution Reactions: These reactions involve the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of N-PHENYL-2-{[(4-{[4-({[(PHENYLCARBAMOYL)METHYL]SULFANYL}METHYL)PHENYL]METHYL}PHENYL)METHYL]SULFANYL}ACETAMIDE include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as sodium hydroxide (NaOH) and ammonia (NH3).
Major Products
The major products formed from the reactions of N-PHENYL-2-{[(4-{[4-({[(PHENYLCARBAMOYL)METHYL]SULFANYL}METHYL)PHENYL]METHYL}PHENYL)METHYL]SULFANYL}ACETAMIDE depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-PHENYL-2-{[(4-{[4-({[(PHENYLCARBAMOYL)METHYL]SULFANYL}METHYL)PHENYL]METHYL}PHENYL)METHYL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with biological targets and modulate biochemical pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific properties, such as conductivity and mechanical strength.
Industrial Chemistry: This compound is used as a precursor for the synthesis of other complex molecules and materials, making it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of N-PHENYL-2-{[(4-{[4-({[(PHENYLCARBAMOYL)METHYL]SULFANYL}METHYL)PHENYL]METHYL}PHENYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
N-PHENYL-2-{[(4-{[4-({[(PHENYLCARBAMOYL)METHYL]SULFANYL}METHYL)PHENYL]METHYL}PHENYL)METHYL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:
- N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-METHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique features of N-PHENYL-2-{[(4-{[4-({[(PHENYLCARBAMOYL)METHYL]SULFANYL}METHYL)PHENYL]METHYL}PHENYL)METHYL]SULFANYL}ACETAMIDE contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H30N2O2S2 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
2-[[4-[[4-[(2-anilino-2-oxoethyl)sulfanylmethyl]phenyl]methyl]phenyl]methylsulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C31H30N2O2S2/c34-30(32-28-7-3-1-4-8-28)22-36-20-26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)21-37-23-31(35)33-29-9-5-2-6-10-29/h1-18H,19-23H2,(H,32,34)(H,33,35) |
InChI Key |
HLCLDZCGGLNVEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)CC3=CC=C(C=C3)CSCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B11505938.png)
![methyl 4-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)benzoate](/img/structure/B11505943.png)
![2,3-bis(4-fluorophenyl)-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B11505945.png)
![8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile](/img/structure/B11505946.png)


![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11505982.png)
![2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxoazetidin-1-yl]acetamide](/img/structure/B11505984.png)
![octahydro-2H-quinolizin-1-ylmethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11505990.png)
![Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B11506001.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11506003.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B11506006.png)

![3-(3,4-dichlorophenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11506024.png)
